5-nitro-N-propylpyrimidin-2-amine
Description
5-Nitro-N-propylpyrimidin-2-amine (CAS: 36137-47-0) is a nitro-substituted pyrimidine derivative synthesized via nucleophilic aromatic substitution (SNAr) reactions. It is typically prepared by reacting 2-chloro-5-nitropyrimidine with propylamine in the presence of triethylamine as a base, yielding a product with a nitro group at the 5-position and a propylamine substituent at the 2-position of the pyrimidine ring . The compound is characterized by a purity of ≥95% in commercial catalogs and is used in research applications, particularly in studies involving heterocyclic amine reactivity and intermediate synthesis .
Properties
Molecular Formula |
C7H10N4O2 |
|---|---|
Molecular Weight |
182.18 g/mol |
IUPAC Name |
5-nitro-N-propylpyrimidin-2-amine |
InChI |
InChI=1S/C7H10N4O2/c1-2-3-8-7-9-4-6(5-10-7)11(12)13/h4-5H,2-3H2,1H3,(H,8,9,10) |
InChI Key |
FMBIBUMSRQQSDS-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC=C(C=N1)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the nitration of 2-aminopyrimidine to form 5-nitro-2-aminopyrimidine, which is then alkylated with propyl halides under basic conditions to yield the desired compound .
Industrial Production Methods
Industrial production of 5-nitro-N-propylpyrimidin-2-amine may involve large-scale nitration and alkylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The use of automated systems for reagent addition and temperature control can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Nitro-N-propylpyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Reduction: 5-Amino-N-propylpyrimidin-2-amine.
Substitution: Various alkylated or acylated derivatives depending on the substituents used.
Scientific Research Applications
5-Nitro-N-propylpyrimidin-2-amine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential as an antitrypanosomal and antiplasmodial agent.
Industry: Utilized in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 5-nitro-N-propylpyrimidin-2-amine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The compound may also inhibit key enzymes involved in the metabolic pathways of pathogens, contributing to its antitrypanosomal and antiplasmodial activities .
Comparison with Similar Compounds
Key Observations:
- Nitro vs. Chloro Groups : The nitro group in this compound enhances electrophilicity at the 5-position, favoring SNAr reactions, whereas chloro substituents (e.g., in 5-chloro analogues) are less electron-withdrawing but still reactive in displacement reactions .
- Alkyl vs. Cycloalkyl Amines : The linear propyl chain in this compound contrasts with cyclopropane or cyclopentane rings in chloro analogues. Cycloalkyl groups may improve metabolic stability in pharmaceuticals but reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
